molecular formula C8H6BrClO B13938258 2-Bromo-4-chloro-5-methylbenzaldehyde

2-Bromo-4-chloro-5-methylbenzaldehyde

Cat. No.: B13938258
M. Wt: 233.49 g/mol
InChI Key: YBQNNOBQVWHQKW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methylbenzaldehyde typically involves the bromination and chlorination of 5-methylbenzaldehyde. One common method includes the following steps:

    Bromination: 5-methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Derivatives with different functional groups replacing the halogens.

    Oxidation: 2-Bromo-4-chloro-5-methylbenzoic acid.

    Reduction: 2-Bromo-4-chloro-5-methylbenzyl alcohol.

Scientific Research Applications

2-Bromo-4-chloro-5-methylbenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

    2-Bromo-4-methylbenzaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.

    4-Chloro-2-methylbenzaldehyde: Lacks the bromine atom, affecting its chemical properties and uses.

    2-Bromo-5-methylbenzaldehyde:

Uniqueness: 2-Bromo-4-chloro-5-methylbenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and potential for diverse applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methylbenzaldehyde

InChI

InChI=1S/C8H6BrClO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3

InChI Key

YBQNNOBQVWHQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C=O

Origin of Product

United States

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